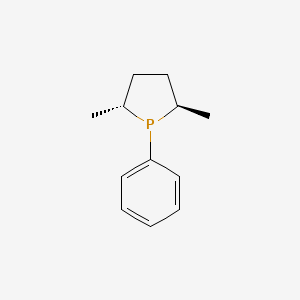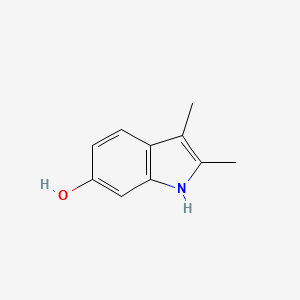
(2r,5r)-2,5-Dimethyl-1-phenylphospholane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2r,5r)-2,5-Dimethyl-1-phenylphospholane is a chiral phospholane compound characterized by its unique structure, which includes two methyl groups and a phenyl group attached to a phospholane ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2r,5r)-2,5-Dimethyl-1-phenylphospholane typically involves the reaction of a suitable phosphine precursor with a chiral ligand. One common method includes the use of a Grignard reagent to introduce the phenyl group, followed by cyclization to form the phospholane ring. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, and the use of anhydrous solvents to prevent moisture from interfering with the reaction.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. Catalysts and optimized reaction conditions are employed to maximize efficiency and minimize by-products. The use of automated systems allows for precise control over reaction parameters, leading to high-purity products suitable for various applications.
Analyse Des Réactions Chimiques
Types of Reactions
(2r,5r)-2,5-Dimethyl-1-phenylphospholane undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the phospholane to its corresponding phosphine.
Substitution: The phenyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Reagents like halogens or organometallic compounds can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields phosphine oxides, while reduction results in phosphines. Substitution reactions can produce a variety of derivatives with different functional groups.
Applications De Recherche Scientifique
(2r,5r)-2,5-Dimethyl-1-phenylphospholane has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in asymmetric catalysis, aiding in the synthesis of chiral compounds.
Biology: The compound’s chiral properties make it useful in studying enzyme interactions and protein folding.
Industry: It is employed in the production of fine chemicals and as a catalyst in various industrial processes.
Mécanisme D'action
The mechanism by which (2r,5r)-2,5-Dimethyl-1-phenylphospholane exerts its effects involves its interaction with specific molecular targets. In catalysis, the compound acts as a chiral ligand, coordinating with metal centers to facilitate asymmetric reactions. The phospholane ring’s unique structure allows for precise control over the stereochemistry of the products, making it a valuable tool in enantioselective synthesis.
Comparaison Avec Des Composés Similaires
Similar Compounds
(S,S)-2,5-Dimethyl-1-phenyl-phospholane: The enantiomer of the compound, with similar properties but opposite chirality.
2,5-Dimethyl-1-phenyl-phospholane: The racemic mixture containing both enantiomers.
1-Phenylphospholane: A simpler analog without the methyl groups.
Uniqueness
(2r,5r)-2,5-Dimethyl-1-phenylphospholane is unique due to its specific chiral configuration, which imparts distinct properties in asymmetric catalysis. Its ability to form stable complexes with metal centers and its high enantioselectivity make it superior to other similar compounds in certain applications.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Propriétés
Formule moléculaire |
C12H17P |
|---|---|
Poids moléculaire |
192.24 g/mol |
Nom IUPAC |
(2R,5R)-2,5-dimethyl-1-phenylphospholane |
InChI |
InChI=1S/C12H17P/c1-10-8-9-11(2)13(10)12-6-4-3-5-7-12/h3-7,10-11H,8-9H2,1-2H3/t10-,11-/m1/s1 |
Clé InChI |
GAEIPHYVQAKDSM-GHMZBOCLSA-N |
SMILES isomérique |
C[C@@H]1CC[C@H](P1C2=CC=CC=C2)C |
SMILES canonique |
CC1CCC(P1C2=CC=CC=C2)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














![6-[(4-Chlorobenzene-1-sulfonyl)(2,5-difluorophenyl)methyl]pyridin-2-amine](/img/structure/B8576042.png)

